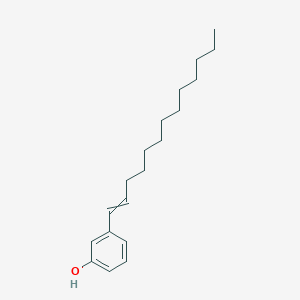
3-(Tridec-1-EN-1-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tridec-1-EN-1-YL)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a long aliphatic chain (tridec-1-en-1-yl) attached to the phenol ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tridec-1-EN-1-YL)phenol typically involves the alkylation of phenol with a tridec-1-en-1-yl halide. This reaction can be carried out under basic conditions using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, forming a phenoxide ion. The phenoxide ion then undergoes nucleophilic substitution with the tridec-1-en-1-yl halide to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Tridec-1-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, such as nitration, bromination, and sulfonation
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nitration can be carried out using nitric acid (HNO3), bromination using bromine (Br2), and sulfonation using sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenol
Applications De Recherche Scientifique
3-(Tridec-1-EN-1-YL)phenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives
Mécanisme D'action
The mechanism of action of 3-(Tridec-1-EN-1-YL)phenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the long aliphatic chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.
2,4-Dichlorophenol: A phenol derivative with two chlorine atoms at the ortho and para positions
Comparison: 3-(Tridec-1-EN-1-YL)phenol is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties compared to other phenols. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in applications requiring amphiphilic properties .
Propriétés
Numéro CAS |
113318-53-9 |
|---|---|
Formule moléculaire |
C19H30O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-tridec-1-enylphenol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20)17-18/h12-17,20H,2-11H2,1H3 |
Clé InChI |
LYWIUCZXQCDUJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




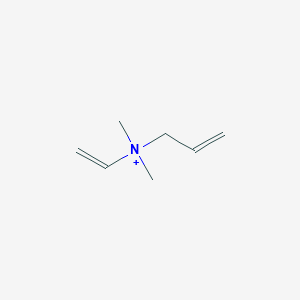
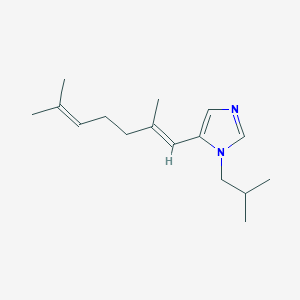


![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
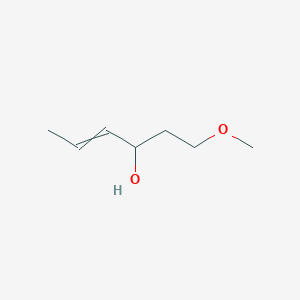
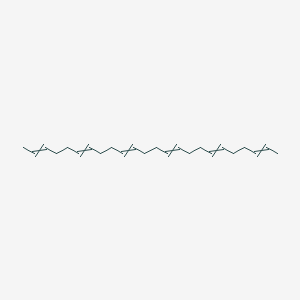
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
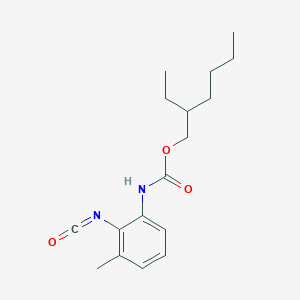
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

